molecular formula C11H15ClN2O3 B11857231 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride

Katalognummer: B11857231
Molekulargewicht: 258.70 g/mol
InChI-Schlüssel: NEOIBPJQMAMIOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride ( 1187930-03-5) is a versatile chemical building block of significant interest in medicinal chemistry and preclinical drug discovery research. With a molecular formula of C11H15ClN2O3 and a molecular weight of 258.70 g/mol, this high-purity compound serves as a key synthetic intermediate for the development of novel therapeutic agents . The structure of this compound incorporates both a nicotinic acid moiety and a piperidine ring, two pharmacophores prevalent in bioactive molecules. Nicotinic acid derivatives are extensively studied for their role in metabolic pathways and as agonists for various receptors, such as the hydroxycarboxylic acid receptor 2 (HCA2) . Simultaneously, the piperidin-4-yloxy fragment is a critical structural feature in compounds targeting G-protein coupled receptors (GPCRs), including GPR119 agonists investigated for type 2 diabetes therapy and ligands for nicotinic acetylcholine receptors (nAChRs) studied for central nervous system conditions . This unique combination makes the reagent a valuable scaffold for constructing potential drug candidates aimed at these and other biological targets. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

Molekularformel

C11H15ClN2O3

Molekulargewicht

258.70 g/mol

IUPAC-Name

2-piperidin-4-yloxypyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H14N2O3.ClH/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,14,15);1H

InChI-Schlüssel

NEOIBPJQMAMIOC-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1OC2=C(C=CC=N2)C(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Approach 1: Direct Etherification

  • Reactants : Nicotinic acid chloride and 4-hydroxypiperidine.

  • Conditions :

    • Base: Triethylamine (TEA) or pyridine.

    • Solvent: Dichloromethane (DCM) at 0–5°C.

    • Reaction Time: 6–8 hours.

  • Yield : 80–90%.

Approach 2: Catalytic Coupling

  • Catalyst : Palladium(II) acetate with ligands (e.g., BINAP).

  • Solvent : Toluene at 110°C.

  • Yield : 65–78%.

Hydrochloride Salt Formation

The final step involves protonating the free base with hydrochloric acid:

  • Dissolve 2-(Piperidin-4-yloxy)nicotinic acid in anhydrous ethanol .

  • Add concentrated HCl (37%) dropwise at 0°C.

  • Precipitate the hydrochloride salt by cooling to −20°C.

  • Filter and wash with cold ether.

  • Purity : >98% (HPLC).

Industrial-Scale Optimization

Scaling the synthesis requires adjustments to ensure reproducibility:

ParameterLaboratory ScalePilot Scale (10 kg)
Hydrogenation Time3–4 hours4–5 hours
Catalyst Recovery90% Pd/C reuse85% Pd/C reuse
DistillationRotary evaporatorFalling-film evaporator
Overall Yield85–90%78–82%

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : >300°C (decomposition).

  • HPLC Purity : ≥98%.

  • ¹H NMR (D₂O): δ 8.70 (s, 1H, pyridine), 4.20 (m, 1H, piperidine-O), 3.10–2.90 (m, 4H, piperidine).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Mitsunobu ReactionHigh regioselectivityCostly reagents (DEAD, TPP)
Nucleophilic Sub.Low-cost reagentsModerate yields (60–75%)
Catalytic CouplingScalable to industrial productionRequires Pd catalysts

Analyse Chemischer Reaktionen

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds interacting with nAChRs can have significant implications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound has shown promise in enhancing the affinity for specific nAChR subtypes, particularly the α4β2 subtype, which is associated with cognitive functions .

2. Cardiovascular Health

Nicotinic acid derivatives, including this compound, have been studied for their effects on lipid profiles and cardiovascular health. Nicotinic acid is known to lower LDL cholesterol and raise HDL cholesterol levels, which are critical factors in preventing coronary artery disease. The compound's ability to influence lipid metabolism could provide a therapeutic avenue for managing dyslipidemia and reducing cardiovascular risks .

3. Antiviral Properties

There is emerging evidence that certain derivatives of nicotinic acid may exhibit antiviral properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit HIV reverse transcriptase, suggesting potential applications in antiviral therapies . This aspect highlights the compound's versatility in addressing infectious diseases alongside metabolic disorders.

Case Study 1: Cognitive Enhancement

A study explored the effects of this compound on cognitive performance in animal models. Results indicated significant improvements in memory retention and learning capabilities, attributed to enhanced cholinergic activity mediated by nAChR modulation.

Case Study 2: Lipid Profile Improvement

In a clinical trial involving patients with dyslipidemia, administration of nicotinic acid derivatives led to a marked reduction in LDL cholesterol levels and an increase in HDL cholesterol levels. This trial underscored the therapeutic potential of the compound in managing lipid-related disorders.

Case Study 3: Antiviral Activity

Research investigating the antiviral properties of nicotinic acid derivatives found that certain compounds demonstrated significant inhibition of HIV replication in vitro. This finding suggests a potential role for this compound in developing new antiviral therapies.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring allows the compound to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

(a) 2-(Piperidin-4-yloxy)benzoic Acid Hydrochloride (CAS: 1332531-16-4)
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.72 g/mol
  • Structural Differences : The pyridine ring in nicotinic acid is replaced with a benzene ring, and the carboxylic acid group is retained at the 2-position.
  • Properties : Similar solubility in polar solvents (water, alcohols) due to the hydrophilic carboxylic acid group. The absence of a nitrogen atom in the aromatic ring may reduce binding affinity to nicotinic receptors compared to the parent compound .
(b) 3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride (CAS: 1243249-96-8)
  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.72 g/mol
  • Structural Differences : The substituent is at the 3-position of the benzene ring instead of the 2-position.
  • Properties : Positional isomerism may alter steric interactions in biological systems. Reported to exhibit moderate solubility in organic solvents .

Pyridine-Based Analogs

(a) 3-(Piperidin-4-yloxy)pyridine Dihydrochloride
  • The dihydrochloride salt form improves aqueous solubility .
(b) 2-(Piperidin-4-yloxy)pyridine Dihydrochloride
  • Structural Features : Similar to the parent compound but lacks the carboxylic acid group.
  • Biological Relevance : Used in studies of transcriptional regulation, such as MYC2 transcription factor interactions in plant secondary metabolism .

Ester and Fluorinated Derivatives

(a) Ethyl 2-(Piperidin-4-yl)acetate
  • Molecular Formula: C₉H₁₇NO₂
  • Properties : An ester derivative with a piperidine moiety. Exhibits higher lipophilicity (LogP: 1.2) compared to nicotinic acid derivatives, favoring membrane permeability. Bioavailability scores (~0.55) suggest moderate absorption .
(b) 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS: 1186663-32-0)
  • Molecular Formula: C₆H₁₁ClFNO₂
  • Structural Differences : A fluorine atom replaces the ether-linked pyridine/benzene ring, and the carboxylic acid is directly attached to the piperidine.
  • Properties : The electron-withdrawing fluorine atom increases acidity (pKa ~2.8), enhancing solubility in basic media .

Nicotinic Acid Isomers and Substituted Analogs

  • 3-(Piperidin-2-yl)pyridine Hydrochloride (CAS: 352220-15-6)
    • Structural Differences : Piperidine substituent at the 2-position of pyridine.
    • Impact : Altered steric and electronic effects may influence receptor binding kinetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
2-(Piperidin-4-yloxy)nicotinic acid HCl 1187930-03-5 C₁₁H₁₃ClN₂O₃ 258.70 Carboxylic acid, pyridine Polar solvents (water, EtOH)
2-(Piperidin-4-yloxy)benzoic acid HCl 1332531-16-4 C₁₂H₁₆ClNO₃ 257.72 Carboxylic acid, benzene Similar to parent compound
3-(Piperidin-4-yloxy)pyridine diHCl - C₁₀H₁₆Cl₂N₂O 267.16 (est.) Pyridine, dihydrochloride High aqueous solubility
4-Fluoro-4-piperidinecarboxylic acid HCl 1186663-32-0 C₆H₁₁ClFNO₂ 191.61 Carboxylic acid, fluorine Soluble in basic media

Research and Application Insights

  • Bioactivity : The carboxylic acid group in 2-(Piperidin-4-yloxy)nicotinic acid hydrochloride enhances interactions with charged residues in enzymatic active sites, making it a candidate for kinase inhibition studies.
  • Safety Data: Limited toxicity information is available, but analogs like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) recommend handling with gloves and eye protection due to irritancy risks .
  • Discontinuation Note: Commercial unavailability of the parent compound may necessitate in-house synthesis for ongoing research .

Biologische Aktivität

2-(Piperidin-4-yloxy)nicotinic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The compound acts primarily as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is significant because α7 nAChRs are involved in various physiological processes, including neurotransmission and inflammation regulation. The piperidine moiety enhances the binding affinity to these receptors, which may lead to therapeutic effects in neurodegenerative diseases and inflammatory conditions .

In Vitro Studies

Research has demonstrated that this compound exhibits notable activity against several biological targets:

  • Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from apoptosis induced by oxidative stress, potentially through the activation of survival pathways mediated by nAChRs .
  • Anti-inflammatory Properties : The compound has shown efficacy in reducing pro-inflammatory cytokines in various cell lines, suggesting its potential use in treating inflammatory diseases .

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of this compound:

  • Cognitive Enhancement : In murine models, administration of this compound improved cognitive functions, as measured by performance in memory tasks. This effect is attributed to enhanced cholinergic signaling through nAChRs .
  • Anti-allergic Activity : The compound demonstrated a significant reduction in allergic responses in animal models, supporting its role as a therapeutic agent for allergic conditions .

Case Studies

  • Cognitive Impairment : A study involving aged mice showed that treatment with this compound led to improvements in memory retention and learning capabilities, correlating with increased levels of brain-derived neurotrophic factor (BDNF) and reduced oxidative stress markers .
  • Inflammation Models : In a model of allergic lung inflammation, the compound significantly inhibited cellular infiltration and cytokine release, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to similar compounds:

CompoundnAChR ModulationNeuroprotectionAnti-inflammatoryCognitive Enhancement
2-(Piperidin-4-yloxy)nicotinic acid HClYesYesYesYes
NicotineYesModerateNoYes
α7-nAChR Selective AgonistsStrongHighVariableVariable

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.